Lithium permanganate (LiMnO₄) is an inorganic compound belonging to the alkali metal permanganate class, characterized by a deep purple, water-soluble crystalline appearance. It is typically synthesized via the metathesis reaction of lithium sulfate and barium permanganate, yielding the trihydrate LiMnO₄·3H₂O upon crystallization from aqueous solution.
Molecular FormulaLiMnO4
Molecular Weight125.9 g/mol
CAS No.13453-79-7
Cat. No.B088603
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Lithium permanganate
CAS
13453-79-7
Molecular Formula
LiMnO4
Molecular Weight
125.9 g/mol
Structural Identifiers
SMILES
[Li+].[O-][Mn](=O)(=O)=O
InChI
InChI=1S/Li.Mn.4O/q+1;;;;;-1
InChIKey
MOAIUDFKHZGSPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Lithium Permanganate (CAS 13453-79-7): Core Properties and Procurement-Relevant Chemical Profile
Lithium permanganate (LiMnO₄) is an inorganic compound belonging to the alkali metal permanganate class, characterized by a deep purple, water-soluble crystalline appearance [1]. It is typically synthesized via the metathesis reaction of lithium sulfate and barium permanganate, yielding the trihydrate LiMnO₄·3H₂O upon crystallization from aqueous solution [1]. As a strong oxidizing agent, its reactive behavior is governed by the tetrahedral permanganate anion (MnO₄⁻), though its thermal profile is marked by a violent decomposition event at 199 °C, producing a complex mixture of oxides including Li₂MnO₃ and spinel LiMn₂O₄ [1] [2]. While sharing the permanganate ion with its potassium and sodium analogs, lithium permanganate exhibits distinct physicochemical properties—particularly in solubility and hygroscopicity—that directly inform its niche utility in specialized synthesis and energy storage research [3].
Cathode precursor synthesis
May support nanostructured Li–Mn oxide cathode research via wet-chemical routes.
Concentrated solution oxidation
Supports research requiring high-concentration permanganate solutions without precipitation.
Solid-state spinel synthesis
May enable direct, low-temperature solid-state conversion to lithium manganospinel phases.
[1] Lithium permanganate. Wikipedia. https://en.wikipedia.org/wiki/Lithium_permanganate. Accessed April 2026. View Source
[2] Alexander A. et al. Thermal decomposition products of lithium permanganate. Russian Journal of Inorganic Chemistry, 2006. View Source
[3] WebQC. Properties of LiMnO4 (Lithium permanganate). https://www.webqc.org/compound-LIMNO4-LIMNO4.html. Accessed April 2026. View Source
Lithium Permanganate Procurement: Why Alkali Permanganate Class Compounds Cannot Be Interchanged
Interchanging alkali permanganates—substituting lithium permanganate with potassium or sodium permanganate—is not scientifically viable due to the decisive influence of the cation on solubility, hygroscopicity, and material synthesis outcomes. While the oxidizing power originates from the common permanganate anion (MnO₄⁻) [1], the small ionic radius and high charge density of the lithium cation (Li⁺) impart markedly different physical properties [2]. Critically, the nature of the cation determines the structural and electrochemical characteristics of derived manganese oxide materials; for instance, hydrothermal conversion of different alkali permanganates yields distinct manganese dioxide polymorphs with varying lithium intercalation capacities [3]. Furthermore, the extreme hygroscopicity of sodium permanganate often precludes its practical handling [4], whereas potassium permanganate's limited solubility restricts its utility in concentrated solution-phase applications. These cation-dependent variations mean that direct substitution without empirical validation introduces unacceptable risk to reaction reproducibility and material performance, as evidenced in the following quantitative comparisons.
Cation-dependent oxide structure
The lithium cation’s small ionic radius influences the final manganese oxide polymorph; potassium or sodium analogs may yield structurally different products, altering electrochemical intercalation behavior.
Solubility profile mismatch
Substantial differences in aqueous solubility exist within the alkali permanganate class; substituting may limit the ability to achieve concentrated solution conditions required for certain syntheses.
Hygroscopicity and handling
Hygroscopicity varies significantly among lithium, sodium, and potassium permanganates; direct substitution can introduce handling difficulties and compromise reproducibility.
[2] WebQC. Properties of LiMnO4 (Lithium permanganate). https://www.webqc.org/compound-LIMNO4-LIMNO4.html. Accessed April 2026. View Source
[3] Chen, R.; Whittingham, M. S. Cathodic Behavior of Alkali Manganese Oxides from Permanganate. J. Electrochem. Soc. 1997, 144 (4), L64. View Source
[4] Chemical Forums. Potassium permanganate drove lithium and sodium permanganate extinct. https://www.chemicalforums.com. Accessed April 2026. View Source
Quantitative Differentiation Evidence for Lithium Permanganate: Head-to-Head and Cross-Study Comparisons
Aqueous Solubility: Lithium vs. Potassium Permanganate
Lithium permanganate exhibits substantially higher water solubility compared to its potassium analog, a critical parameter for concentrated solution-phase applications. The solubility of lithium permanganate exceeds 500 g/L at 25 °C [1], while potassium permanganate has a solubility of 64 g/L at the same temperature [1]. This represents a solubility advantage of over 7.8-fold for the lithium salt.
Aqueous solubility comparisonReported
LiMnO4: >500 g/L at 25 °C KMnO4: 64 g/L at 25 °C ≥7.8× higher solubility
Supports concentrated solution-phase research.
Cross-study data; solubility conditions may vary with hydration state.
SolubilitySolution ChemistryProcess Engineering
Evidence Dimension
Water Solubility at 25 °C
Target Compound Data
>500 g/L
Comparator Or Baseline
Potassium permanganate (KMnO₄): 64 g/L
Quantified Difference
≥7.8× higher solubility
Conditions
Aqueous solubility measurement at 25 °C
Why This Matters
This high solubility allows lithium permanganate to be used in applications requiring highly concentrated oxidizing solutions without precipitation, a limitation often encountered with potassium permanganate.
SolubilitySolution ChemistryProcess Engineering
[1] WebQC. Properties of LiMnO4 (Lithium permanganate). https://www.webqc.org/compound-LIMNO4-LIMNO4.html. Accessed April 2026. View Source
Cathode Material Precursor: Comparative Electrochemical Performance of Derived Manganese Oxides
Lithium permanganate serves as a unique single-source precursor for the synthesis of nanostructured lithium manganese oxide cathodes. When reduced with hydrogen gas at 60°C and fired at 250°C, the resulting materials exhibit discharge capacities of 250-300 mAh/g in the 4-1.5 V range [1]. In contrast, manganese oxides derived from potassium permanganate via a similar hydrothermal route (170°C) demonstrate a strong tendency to convert to the spinel structure, resulting in significant capacity loss and inferior capacity retention relative to the potassium-derived layered structures [2]. The capacity for lithium intercalation is a direct function of the alkali ion present in the precursor [2].
Cathode precursor performanceReported
LiMnO4-derived cathode: 250–300 mAh/g (H2 reduction, 250 °C firing) KMnO4-derived analog: tendency to spinel conversion, capacity loss (qualitative)
Supports cathode material precursor research.
Synthesis conditions differ across studies; direct head-to-head data limited.
Potassium permanganate (KMnO₄)-derived oxide: Tendency to spinel conversion, capacity loss (qualitative, no direct mAh/g value reported in same study)
Quantified Difference
Qualitative difference in capacity retention; LiMnO₄-derived material enables high capacity (250-300 mAh/g)
Conditions
Synthesis via H₂ reduction of aqueous LiMnO₄ at 60°C, vacuum firing at 250°C vs. hydrothermal conversion of KMnO₄ at 170°C
Why This Matters
The ability to generate high-capacity, nanostructured cathode materials directly from lithium permanganate provides a strategic advantage in developing advanced lithium-ion battery components, avoiding the capacity fade associated with potassium-derived analogs.
[1] Im, D.; Manthiram, A. Nanostructured Lithium Manganese Oxide Cathodes Obtained by a Reduction of Aqueous Lithium Permanganate with Hydrogen. J. Electrochem. Soc. 2003, 150 (6), A742-A746. View Source
[2] Chen, R.; Whittingham, M. S. Cathodic Behavior of Alkali Manganese Oxides from Permanganate. J. Electrochem. Soc. 1997, 144 (4), L64. View Source
Thermal Decomposition Pathway: Lithium Permanganate vs. Potassium Permanganate
The thermal decomposition of lithium permanganate follows a distinct pathway compared to potassium permanganate. Lithium permanganate undergoes a violent decomposition at 199 °C, yielding a complex mixture of Li₂MnO₃ and spinel LiMn₂O₄, along with oxygen evolution [1] [2]. In contrast, potassium permanganate decomposes at a higher temperature (approximately 240 °C) to produce potassium manganate (K₂MnO₄), manganese dioxide (MnO₂), and oxygen [3]. This difference in decomposition temperature and product composition is critical for applications involving thermal processing or synthesis of specific lithium-containing oxide phases.
Thermal decomposition pathwayClass-level
LiMnO4: 199 °C → Li2MnO3 + LiMn2O4 + O2 KMnO4: ~240 °C → K2MnO4 + MnO2 + O2
Decomposition temperature ~41 °C lower; distinct product composition
Conditions
Thermal gravimetric analysis under standard atmospheric conditions
Why This Matters
The lower decomposition temperature and direct formation of lithium-containing spinel phases offer a potentially more energy-efficient route to synthesize LiMn₂O₄-based cathode precursors or other lithium manganate materials compared to using potassium permanganate.
[1] Lithium permanganate. Wikipedia. https://en.wikipedia.org/wiki/Lithium_permanganate. Accessed April 2026. View Source
[2] Alexander A. et al. Thermal decomposition products of lithium permanganate. Russian Journal of Inorganic Chemistry, 2006. View Source
[3] Potassium permanganate. Wikipedia. https://en.wikipedia.org/wiki/Potassium_permanganate. Accessed April 2026. View Source
Lithium Permanganate (CAS 13453-79-7): Validated Research and Industrial Application Scenarios
Synthesis of High-Capacity Nanostructured Lithium Manganese Oxide Cathodes
Lithium permanganate is uniquely suited as a single-source precursor for the wet-chemical synthesis of nanostructured lithium manganese oxide cathodes. As demonstrated by Im and Manthiram (2003), the reduction of aqueous lithium permanganate with hydrogen gas at 60°C, followed by vacuum firing at 250°C, yields materials exhibiting discharge capacities of 250-300 mAh/g in lithium cells [1]. This performance stems directly from the ability to tune the Li/Mn ratio from 0.47 to 1.09 by adjusting the synthesis conditions [1], a level of compositional control not readily achievable with potassium or sodium permanganate precursors due to the different decomposition pathways and cation effects on final oxide structure [2].
Concentrated Solution-Phase Oxidation Reactions
In applications where high concentrations of an oxidizing agent in aqueous or polar organic media are required, lithium permanganate offers a distinct advantage over its potassium analog. With a water solubility exceeding 500 g/L at 25 °C [1], it is over 7.8 times more soluble than potassium permanganate (64 g/L) [1]. This property enables the use of highly concentrated permanganate solutions for specialized organic oxidations, where potassium permanganate would precipitate or limit reaction kinetics due to lower dissolved oxidant concentrations. Additionally, its reported solubility in acetone [2] extends its utility into non-aqueous oxidation systems where sodium and potassium permanganates are less effective.
Precursor for Solid-State Synthesis of Lithium Manganospinels
The thermal decomposition of lithium permanganate at 199 °C directly generates a mixture of Li₂MnO₃ and spinel LiMn₂O₄ [1] [2], offering a more direct, lower-temperature route to these technologically important lithium-ion battery cathode materials. In contrast, achieving similar phases from potassium permanganate requires higher temperatures (~240 °C) and yields potassium-containing byproducts (K₂MnO₄, MnO₂) [3] that necessitate additional purification steps if a pure lithium manganate product is desired. This makes lithium permanganate a more efficient precursor for solid-state synthesis of lithium manganospinels, particularly in research settings aiming to optimize phase purity and reduce energy input.
Application
Selection Property
Validation Focus
Nanostructured Li–Mn oxide cathode synthesis
Single-source precursor with tunable Li/Mn ratio
Capacity retention and structural control
Concentrated solution-phase oxidation
High aqueous solubility profile
Reaction kinetics and precipitation avoidance
Solid-state synthesis of lithium manganospinels
Direct low-temperature decomposition pathway
Phase purity and energy input context
[1] Im, D.; Manthiram, A. Nanostructured Lithium Manganese Oxide Cathodes Obtained by a Reduction of Aqueous Lithium Permanganate with Hydrogen. J. Electrochem. Soc. 2003, 150 (6), A742-A746. View Source
[2] Chen, R.; Whittingham, M. S. Cathodic Behavior of Alkali Manganese Oxides from Permanganate. J. Electrochem. Soc. 1997, 144 (4), L64. View Source
[3] WebQC. Properties of LiMnO4 (Lithium permanganate). https://www.webqc.org/compound-LIMNO4-LIMNO4.html. Accessed April 2026. View Source
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